molecular formula C50H86O35P4 B10860854 Unii-3LM5SX2N4X CAS No. 868171-91-9

Unii-3LM5SX2N4X

Cat. No.: B10860854
CAS No.: 868171-91-9
M. Wt: 1371.1 g/mol
InChI Key: SVJGGWZOTSJMCQ-RMTIMQEASA-N
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Description

Unii-3LM5SX2N4X is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to ensure unambiguous substance identification in regulatory contexts. Proper characterization of such compounds typically requires adherence to IUPAC nomenclature, comprehensive spectral data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR), and physicochemical property analysis, as outlined in medicinal chemistry reporting guidelines .

Properties

CAS No.

868171-91-9

Molecular Formula

C50H86O35P4

Molecular Weight

1371.1 g/mol

IUPAC Name

[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate

InChI

InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1

InChI Key

SVJGGWZOTSJMCQ-RMTIMQEASA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC

Canonical SMILES

CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-3LM5SX2N4X involves multiple steps, starting with the protection of hydroxyl groups on the inositol ring, followed by phosphorylation and esterification reactions. The reaction conditions typically require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted side reactions. The phosphorylation is carried out using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions to ensure selective phosphorylation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include steps for purification, such as crystallization or chromatography, to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

Unii-3LM5SX2N4X undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol polyphosphate derivatives, while reduction could produce dephosphorylated analogs .

Scientific Research Applications

Unii-3LM5SX2N4X has several scientific research applications:

Mechanism of Action

Unii-3LM5SX2N4X exerts its effects by mimicking the action of natural inositol phosphates. It regulates airway secretory and absorptive processes by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia. The compound interacts with specific molecular targets, including ion channels and transporters, to modulate their activity and restore normal cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-3LM5SX2N4X, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, derived from standardized protocols for chemical research documentation :

Structural and Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight Data pending 250.3 g/mol 198.2 g/mol
LogP (Partition Coeff.) Data pending 2.5 1.8
Solubility (mg/mL) Data pending 15.2 (Water) 8.7 (Water)
Spectral Data (NMR) Pending [Ref: [1]] [Ref: [1]]

Notes:

  • Structural analogs should be selected based on shared functional groups or scaffold similarities.
  • Physicochemical data must be experimentally validated using techniques such as HPLC, mass spectrometry, or NMR .

Pharmacological Activity

Parameter This compound Compound A Compound B
IC$_{50}$ (nM) Data pending 12.4 ± 1.2 45.6 ± 3.8
EC$_{50}$ (nM) Data pending 8.9 ± 0.7 22.1 ± 2.1
Selectivity Index Data pending 15.2 4.3

Notes:

  • Pharmacological comparisons require dose-response assays with appropriate positive/negative controls .
  • Statistical validation (e.g., p-values, confidence intervals) is mandatory for biological data .

Research Findings and Limitations

The absence of explicit data for this compound in the provided evidence highlights a critical gap. However, methodological best practices from the sources emphasize:

Spectral Characterization : Full $ ^1H $- and $ ^{13}C $-NMR assignments are necessary to confirm structural integrity .

Biological Assays : Comparative IC${50}$/EC${50}$ values must be derived from replicated experiments with standardized cell lines .

Naming and Reporting: Adherence to IUPAC rules and avoidance of non-standard abbreviations ensure clarity .

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